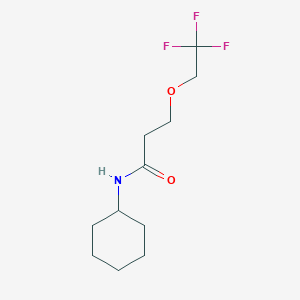
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(furan-2-yl)acrylamido)propanoate typically involves the esterification of 3-(2-furyl)acrylic acid derivatives. One common method involves the use of MeSO3H/SiO2 as a heterogeneous acid catalyst . Another sustainable approach employs dimethyl carbonate as a reagent in a base-catalyzed transesterification reaction . The olefinic group in the compound can be selectively reduced by catalytic hydrogenation using 5% Pd/C as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable starting materials and environmentally benign catalysts, are often applied to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The olefinic group can be reduced using catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using 5% Pd/C.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of the olefinic group results in the corresponding saturated ester .
Applications De Recherche Scientifique
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is not well-documented. its biological activity is likely related to the presence of the furan ring, which can interact with various molecular targets and pathways. The compound may exert its effects through interactions with enzymes or receptors involved in microbial growth and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Another furan derivative with different functional groups.
Uniqueness
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is unique due to its specific structure, which combines a furan ring with an acrylamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
methyl 3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-15-11(14)6-7-12-10(13)5-4-9-3-2-8-16-9/h2-5,8H,6-7H2,1H3,(H,12,13)/b5-4+ |
Clé InChI |
ABYSFOGTGWSBMH-SNAWJCMRSA-N |
SMILES isomérique |
COC(=O)CCNC(=O)/C=C/C1=CC=CO1 |
SMILES canonique |
COC(=O)CCNC(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


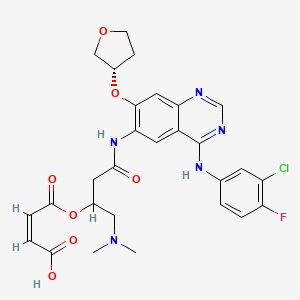
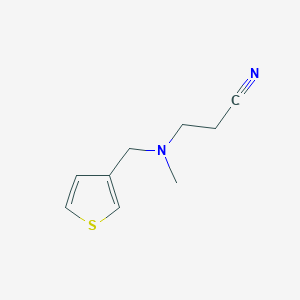

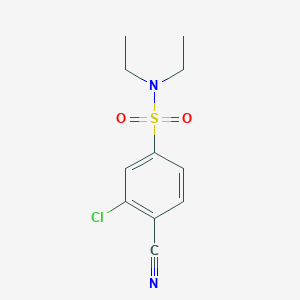
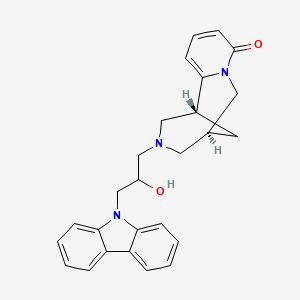
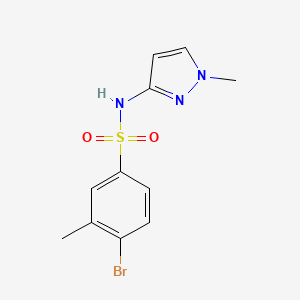
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)

